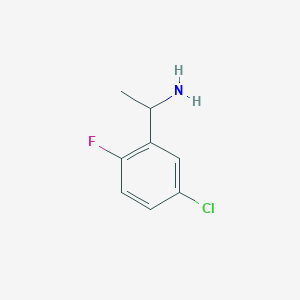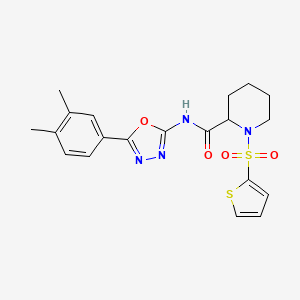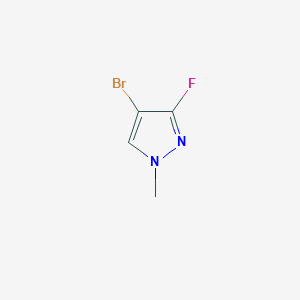
1-(5-Chloro-2-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-fluorophenyl)ethanamine is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 5th position and a fluorine atom at the 2nd position, along with an ethanamine group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluorobenzonitrile with ethylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reduction process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or carboxylic acid derivative.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4), while nucleophilic substitution reactions may use strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-fluorobenzoic acid or 5-chloro-2-fluoronitrobenzene.
Reduction: Formation of 1-(5-chloro-2-fluorophenyl)ethanol or 1-(5-chloro-2-fluorophenyl)ethylamine.
Substitution: Formation of various halogenated or alkylated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-fluorophenyl)ethanamine has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1-(5-Chloro-2-fluorophenyl)ethanamine is structurally similar to other halogenated phenyl compounds, such as 1-(4-chlorophenyl)ethanamine and 1-(2-fluorophenyl)ethanamine. the presence of both chlorine and fluorine atoms on the benzene ring imparts unique chemical and biological properties to the compound. These properties make it distinct from its analogs and suitable for specific applications where such substitutions are beneficial.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)ethanamine
1-(2-fluorophenyl)ethanamine
1-(3-chloro-4-fluorophenyl)ethanamine
1-(2,5-dichlorophenyl)ethanamine
Propiedades
IUPAC Name |
1-(5-chloro-2-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXFFISCWUZQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2910198.png)

![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2910202.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2910205.png)





![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-(PYRIDIN-3-YL)ETHANEDIAMIDE](/img/structure/B2910215.png)

